Ubc13 Inhibitory Potency of the 5,7-Dimethyl Analog Sets a Benchmark for Evaluating the 4,7-Dimethyl Target Compound
The closest publicly disclosed analog, 4-[benzyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride, was evaluated against human Ubc13 in a TR‑FRET biochemical assay. It yielded IC₅₀ values of 2,650 nM and 4,770 nM in two independent determinations [1]. The target compound differs by the absence of the basic N‑propyl chain and a shift of the benzothiazole methyl groups from positions 5,7 to 4,7. These structural modifications are anticipated to alter both the binding pose and potency; however, no direct head‑to‑head data for the target compound are yet available.
| Evidence Dimension | Inhibitory potency against human ubiquitin-conjugating enzyme E2 N (Ubc13) |
|---|---|
| Target Compound Data | Not yet reported in public literature |
| Comparator Or Baseline | 4-[benzyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride: IC₅₀ = 2,650 nM and 4,770 nM |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | TR‑FRET biochemical assay; Sanford‑Burnham Center for Chemical Genomics; PubChem AID 493182 |
Why This Matters
The analog data provide the only publicly available activity benchmark for this chemotype against Ubc13, enabling future comparative studies to determine whether the 4,7‑dimethyl substitution improves or diminishes target engagement.
- [1] BindingDB. BDBM79137: 4-[benzyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide; hydrochloride. Affinity Data for Ubiquitin-conjugating enzyme E2 N (Human), IC50 = 2.65E+3 nM and 4.77E+3 nM. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=79137 View Source
